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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rpt193 (zelnecirnon), a small molecule
antagonist of the C-C motif chemokine receptor 4 (CCR4), with other notable CCR4
antagonists. The focus is on the methodologies for validating in vivo target engagement,
supported by available experimental data. Recent developments regarding the clinical trials of
Rpt193 are also contextualized to provide a complete picture for researchers.

Introduction to Rpt193 and the CCR4 Target

Rpt193 is an orally available, small molecule designed to block the CCR4 receptor.[1] This
receptor is predominantly expressed on T-helper 2 (Th2) cells and regulatory T cells (Tregs).[2]
By binding to CCR4, the chemokines CCL17 and CCL22 play a crucial role in recruiting these
immune cells to sites of inflammation.[2] In inflammatory conditions such as atopic dermatitis
and asthma, this influx of Th2 cells drives the disease pathology. Rpt193 aims to inhibit this
migration, thereby reducing inflammation.
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However, it is critical to note that in early 2024, RAPT Therapeutics announced the termination
of Phase Il trials for Rpt193 in atopic dermatitis and asthma. This decision followed a serious
adverse event of liver failure in a patient, which was potentially linked to the drug. This
development underscores the importance of rigorous in vivo validation and safety assessment
for any new therapeutic candidate.

Comparative Analysis of CCR4 Antagonists

This section compares Rpt193 with other CCR4 antagonists that have been evaluated in
preclinical or clinical settings. The tables below summarize key characteristics and available
target engagement data.

Table 1: Overview of Investigated CCR4 Antagonists

] Clinical
Therapeutic
Compound Molecule Type Developer A Development
rea
Status
Atopic )
Rpt193 RAPT - Phase Il trials
] Small Molecule ) Dermatitis, ]
(Zelnecirnon) Therapeutics terminated[3]
Asthma
Phase 1/2
RAPT o _
FLX475 Small Molecule ) Oncology clinical trial
Therapeutics .
ongoing
Preclinical/Phase
AZD2098 Small Molecule AstraZeneca Asthma |
Neuropathic
Pain, Cutaneous
Co021 Small Molecule N/A T-Cell Preclinical
Lymphoma
(CTCL)

Table 2: In Vitro Potency and In Vivo Target Engagement Data
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Compound

In Vitro Potency
(IC50/pIC50)

In Vivo Model

In Vivo Target
Engagement/Efficac

y

Rpt193 (Zelnecirnon)

>90% inhibition of Th2
chemotaxis in 100%

serum|[4]

Healthy Volunteers &
Atopic Dermatitis

Patients

>80% CCR4 surface
receptor occupancy at
doses of 50 mg and

above[5]

Low double-digit nM

Healthy Volunteers &

Doses of ~75 mg and
above are sufficient to

maintain drug

FLX475 potency in chemotaxis )
Cancer Patients exposure above the
assays[6]
IC90 for Treg
migration[7]
Ovalbumin-sensitized Inhibited lung
AZD2098 pIC50 = 7.8[8] _ _
rats (asthma model) inflammation[8]
Dose-dependently
IC50 for o
diminished
CCL17/CCL22- ) ]
) o Mouse model of neuropathic pain-
induced chemotaxis in o .
C021 ) neuropathic pain; related behaviors;
CTCL cell lines

(range: 120 nM - 866
nM)[1]

CTCL xenograft mice

Inhibited tumor growth
in CTCL xenograft
model[1]

Experimental Protocols: Validating Target

Engagement

A key aspect of developing targeted therapies is confirming that the drug interacts with its

intended target in a living organism. For CCR4 antagonists, a widely used method is the flow

cytometry-based receptor occupancy (RO) assay.

Protocol: Flow Cytometry-Based CCR4 Receptor
Occupancy Assay
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This protocol is a generalized procedure based on methodologies reported for Rpt193 and
other CCR4 antagonists.

Objective: To quantify the percentage of CCR4 receptors on target immune cells (e.g., Th2
cells, Tregs) that are bound by the antagonist following in vivo administration.

Materials:

¢ Whole blood samples collected from subjects at various time points post-drug administration.
o Phosphate-buffered saline (PBS).

e Red blood cell (RBC) lysis buffer.

o Fluorochrome-conjugated antibodies against cell surface markers for identifying target cell
populations (e.g., CD3, CD4, CD45R0O, CXCR3, CCR6 for Th2 cells; CD4, CD25, CD127 for
Tregs).

e Fluorochrome-conjugated CCL22 (e.g., Alexa Fluor 647-CCL22) to detect unoccupied CCR4
receptors.

o Flow cytometer.
Procedure:

e Blood Collection: Collect whole blood samples from subjects at pre-defined time points (e.qg.,
pre-dose, and various time points post-dose).

o Cell Staining:
o Aliquot a defined volume of whole blood into flow cytometry tubes.

o Add a cocktail of fluorochrome-conjugated antibodies for phenotyping the target T cell
subset.

o Incubate for 20-30 minutes at 4°C in the dark.

» Detection of Unoccupied Receptors:
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o Add a saturating concentration of fluorochrome-conjugated CCL22 to the cell suspension.
This will bind to CCR4 receptors that are not occupied by the antagonist.

o Incubate for 30-60 minutes at 4°C in the dark.

» Red Blood Cell Lysis:
o Add RBC lysis buffer to each tube and incubate as per the manufacturer's instructions.
o Centrifuge the tubes to pellet the white blood cells and discard the supernatant.

o Washing: Wash the cell pellet with PBS or a suitable wash buffer.

o Flow Cytometry Analysis:

[e]

Resuspend the cells in a final volume of buffer suitable for flow cytometry.

o

Acquire the samples on a calibrated flow cytometer.

[¢]

Gate on the target T cell population using the phenotypic markers.

[¢]

Measure the mean fluorescence intensity (MFI) of the conjugated CCL22 on the target
cells.

o Data Analysis and Calculation of Receptor Occupancy:

o The MFI of the conjugated CCL22 is inversely proportional to the receptor occupancy by
the antagonist.

o Receptor Occupancy (%) is calculated using the following formula: RO (%) = (1 -
(MFI_postdose / MFI_predose)) * 100

o Where MFI_postdose is the mean fluorescence intensity of CCL22 binding at a specific
time point after drug administration, and MFI_predose is the mean fluorescence intensity
before drug administration.

Visualizing Pathways and Processes
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The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR4
signaling pathway, the experimental workflow for target engagement validation, and a
comparative overview of the CCR4 antagonists.
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Caption: CCR4 signaling pathway and the inhibitory action of Rpt193.
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In Vivo CCR4 Target Engagement Workflow
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Caption: Experimental workflow for in vivo CCR4 receptor occupancy assay.

Caption: Logical comparison of different CCR4 antagonists.

Conclusion

Validating in vivo target engagement is a cornerstone of drug development. For CCR4
antagonists like Rpt193, flow cytometry-based receptor occupancy assays provide a robust
method to quantify the extent to which the drug binds to its target on immune cells. While
Rpt193 showed promising target engagement in early clinical trials, its development was halted
due to safety concerns. This highlights that while achieving target engagement is a necessary
step, it is only one component of a successful drug development program. The comparative
data presented here on Rpt193 and other CCR4 antagonists offer valuable insights for
researchers in this field, emphasizing the importance of a comprehensive evaluation of both
efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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